D-AP4 - 78739-01-2

D-AP4

Catalog Number: EVT-253098
CAS Number: 78739-01-2
Molecular Formula: C4H10NO5P
Molecular Weight: 183.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-2-Amino-4-phosphonobutanoic acid, commonly known as D-AP4, is a pharmacological tool used in scientific research to investigate the role of metabotropic glutamate receptors (mGluRs) in various biological processes. It is the dextrorotatory enantiomer of 2-Amino-4-phosphonobutanoic acid (AP4). D-AP4 exhibits significantly lower affinity for mGluRs compared to its L-enantiomer (L-AP4), making it a useful control compound in experiments investigating the effects of L-AP4. [, , ]

L-AP4

Compound Description: L-AP4 (L-2-amino-4-phosphonobutanoic acid) is the enantiomer of D-AP4. It acts as an antagonist of metabotropic glutamate receptors (mGluRs), specifically showing activity at Group III mGluRs. [, , , ] L-AP4 exhibits various effects depending on the brain region and experimental conditions. For instance, it induces amnestic effects in chicks [], enhances phosphoinositide hydrolysis in rat hippocampus slices [], and modulates visual responses in rat superior colliculus neurons. []

Relevance: L-AP4 is highly relevant to D-AP4 due to their enantiomeric relationship. They share the same chemical formula and connectivity but differ in the spatial arrangement of atoms around a chiral center. While both isomers may interact with mGluRs, L-AP4 generally displays more potent and consistent antagonist activity compared to D-AP4. [, , ] This difference in activity highlights the stereospecificity of mGluR binding sites and suggests distinct biological roles for each enantiomer.

MCPG

Compound Description: MCPG ((RS)-α-Methyl-4-phosphonophenylglycine) is another antagonist of metabotropic glutamate receptors. [] It exhibits amnestic effects in chicks when injected before training in a passive avoidance task. [] The amnestic effect of MCPG is dose-dependent and can be blocked by co-administration with the mGluR agonist ACPD. []

Relevance: MCPG is relevant to D-AP4 because both compounds act as antagonists of mGluRs, albeit with potentially different receptor subtype selectivities. The research primarily highlights their shared ability to impair memory formation, suggesting a role for mGluRs in learning and memory processes. []

ACPD

Compound Description: ACPD (trans-1-Aminocyclopentane-1,3-dicarboxylic acid) is a metabotropic glutamate receptor agonist. [, ] It effectively activates mGluRs and can evoke excitatory responses in neurons. [, ] When co-administered with MCPG, ACPD prevents the amnestic effects of MCPG, indicating that the amnestic effects are mediated through mGluR antagonism. []

Relevance: While ACPD acts as an agonist and D-AP4 is studied for its potential antagonist activity, both compounds target mGluRs. [, , ] This makes ACPD valuable for understanding the functional consequences of mGluR activation and how it might differ from or oppose the effects of D-AP4.

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

Compound Description: AMPA is an agonist of AMPA receptors, a subtype of ionotropic glutamate receptors. [] Unlike mGluRs, which exert their effects through intracellular signaling cascades, AMPA receptors directly gate ion channels, leading to rapid neuronal depolarization. []

Relevance: While AMPA and D-AP4 target different classes of glutamate receptors, the research highlights a crucial distinction between metabotropic and ionotropic signaling in the context of excitatory amino acid neurotransmission. [] Notably, certain mGluRs studied in the research are insensitive to AMPA, signifying the existence of distinct pharmacological profiles within the broader family of glutamate receptors. []

Relevance: Like D-AP4, L-AP3 interacts with excitatory amino acid receptors. [] The research comparing their inhibitory profiles reveals the complexities and heterogeneity of these receptor systems. [] While both compounds exhibit antagonist properties, their different selectivity profiles for various agonists and binding sites suggest distinct pharmacological profiles and potential applications as research tools.

Ibotenate (IBO)

Compound Description: Ibotenate is a potent excitatory amino acid agonist that stimulates phosphoinositide hydrolysis in brain slices. [, ] It activates a specific subtype of excitatory amino acid receptors sensitive to AP4, referred to as "AP4-sensitive QUIS receptors." [] Ibotenate's stimulatory effect on phosphoinositide hydrolysis can be inhibited by L-AP4, D,L-AP3, and QUIS, suggesting a competitive or allosteric interaction at these receptor sites. [, ]

Relevance: Although an agonist, IBO is relevant to D-AP4 because it activates a specific subset of excitatory amino acid receptors sensitive to AP4. [] By understanding how IBO interacts with these receptors, researchers can glean insights into the molecular mechanisms of action and potential binding sites of AP4 analogues, including D-AP4.

Quisqualic acid (QUIS)

Compound Description: Quisqualic acid is another excitatory amino acid agonist that stimulates phosphoinositide hydrolysis in the brain, although it is less potent than IBO. [] It activates the same "AP4-sensitive QUIS receptors" as IBO but acts as a partial agonist, eliciting a lower maximal response compared to IBO. [] QUIS also exhibits a complex interaction with these receptors, as high concentrations can inhibit IBO-stimulated phosphoinositide hydrolysis. []

Relevance: QUIS is relevant to D-AP4 because it provides further insights into the pharmacological profile of "AP4-sensitive QUIS receptors," which are sensitive to modulation by AP4 analogues. [] By comparing the agonist properties of QUIS with those of IBO and examining their interactions with L-AP4 and other antagonists, researchers can delineate the complexities of these receptor sites and potentially identify more selective pharmacological tools.

Relevance: Although not directly mentioned as interacting with D-AP4, NAAG helps characterize the pharmacological properties of excitatory amino acid receptors. [] Understanding the binding characteristics of [3H]NAAG and its sensitivity to antagonists like L-AP4 provides a framework for investigating the binding properties of D-AP4 and other related compounds at these sites.

Overview

D-AP4, or D-2-amino-4-phosphonobutyric acid, is a potent and selective antagonist of the N-methyl-D-aspartate receptor, which plays a critical role in synaptic plasticity and memory function. This compound is primarily used in neuroscience research to study the effects of glutamate receptor modulation on neuronal signaling and behavior. D-AP4 has garnered attention for its potential therapeutic applications in neurological disorders, including epilepsy and neurodegenerative diseases.

Source and Classification

D-AP4 is classified as an amino acid derivative and a phosphonic acid. It is synthesized from simple organic precursors and is often used in pharmacological studies due to its ability to selectively inhibit specific glutamate receptor subtypes. The compound's structure features a phosphonate group, which contributes to its biological activity by mimicking the natural neurotransmitter glutamate.

Synthesis Analysis

Methods

The synthesis of D-AP4 typically involves several steps, utilizing solid-phase peptide synthesis techniques or solution-phase synthesis methods. The following outlines a general approach:

  1. Starting Materials: The synthesis begins with commercially available amino acids and phosphonic acid derivatives.
  2. Solid-Phase Synthesis: A common method includes anchoring the first amino acid onto a solid support resin, followed by sequential addition of protected amino acids through coupling reactions.
  3. Deprotection: After the desired peptide chain is constructed, protective groups are removed to yield the free amine and carboxylic acid functionalities.
  4. Phosphonylation: The final step involves the introduction of the phosphonate group, which can be achieved through nucleophilic substitution reactions involving phosphorus oxychloride or similar reagents.

Technical Details

The purity and identity of D-AP4 can be confirmed using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. These analytical techniques provide insight into the compound's structure and confirm successful synthesis.

Molecular Structure Analysis

Structure

D-AP4 has a molecular formula of C5_5H10_10N2_2O5_5P. Its structure includes:

  • A central carbon skeleton derived from butyric acid.
  • An amino group (-NH2_2) at one end.
  • A phosphonate group (-PO(OH)2_2) at the other end.

This configuration allows D-AP4 to mimic glutamate while providing distinct pharmacological properties.

Chemical Reactions Analysis

Reactions

D-AP4 can participate in various chemical reactions typical for amino acids and phosphonates:

  1. Acid-Base Reactions: The carboxylic acid group can donate protons, while the amino group can accept protons, allowing for zwitterionic forms under physiological conditions.
  2. Nucleophilic Substitution: The phosphonate group can undergo nucleophilic attack by hydroxyl ions or other nucleophiles, which may be relevant in biochemical pathways.

Technical Details

The stability of D-AP4 under physiological conditions is crucial for its application in biological studies. It has been shown to retain activity across a range of pH levels, making it suitable for in vivo experiments.

Mechanism of Action

D-AP4 acts as an antagonist at the N-methyl-D-aspartate receptor by binding to the receptor site without activating it, effectively blocking glutamate's action. This inhibition alters calcium ion influx into neurons, thereby modulating synaptic transmission and plasticity.

Process

  1. Binding: D-AP4 binds selectively to the N-methyl-D-aspartate receptor subtype.
  2. Inhibition: The binding prevents glutamate from activating the receptor, leading to decreased neuronal excitability.
  3. Physiological Effects: This mechanism can reduce excitotoxicity associated with various neurodegenerative conditions.

Data

Studies have demonstrated that D-AP4 effectively reduces neuronal damage in models of excitotoxicity, supporting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

D-AP4 is typically a white crystalline powder that is soluble in water and exhibits stability under standard laboratory conditions. Its melting point ranges between 160°C to 170°C.

Chemical Properties

The compound has notable chemical properties such as:

  • Solubility: Highly soluble in aqueous solutions due to its ionic nature.
  • Stability: Stable under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.

Relevant analyses include infrared spectroscopy and mass spectrometry to confirm its chemical identity and purity.

Applications

D-AP4 is widely used in scientific research for various applications:

  1. Neuroscience Research: Investigating synaptic plasticity, learning, memory processes, and neuroprotective mechanisms.
  2. Pharmacological Studies: Evaluating potential treatments for neurological disorders such as Alzheimer's disease, epilepsy, and multiple sclerosis.
  3. Experimental Models: Used in animal models to study the effects of glutamate modulation on behavior and cognition.
Introduction to D-AP4 in Neuropharmacological Research

Nomenclature and Structural Classification of D-AP4 in Glutamatergic Systems

D-AP4 (Chemical Name: D-(-)-2-Amino-4-phosphonobutyric acid) belongs to the class of omega-phosphono-alpha-aminocarboxylic acids, characterized by their non-hydrolyzable C-P bond that mimics the physiological carboxylate group in endogenous amino acid neurotransmitters. With molecular formula C₄H₁₀NO₅P and molecular weight 183.10 g/mol, its structure consists of a four-carbon backbone with stereospecific D-configuration at the α-carbon, distinguishing it pharmacologically from its L-isomer counterpart (L-AP4) [1] [5] [10]. The phosphonate moiety confers electronic and spatial similarity to the transition state of glutamate during receptor binding while providing resistance to enzymatic hydrolysis.

Systematic nomenclature classifies D-AP4 among broad-spectrum excitatory amino acid antagonists, though its receptor interactions exhibit nuanced subtype selectivity. It demonstrates primary activity at ionotropic glutamate receptors (iGluRs), particularly as an NMDA receptor antagonist, while also engaging metabotropic glutamate receptors (mGluRs) under specific conditions. The compound's stereochemistry critically determines its receptor specificity: while L-AP4 potently activates Group III mGluRs, D-AP4 shows preferential interaction with ionotropic subtypes and distinct quisqualate-sensitized sites [1] [5] [10].

Table 1: Fundamental Chemical Identifiers of D-AP4

IdentifierDesignation
Systematic NameD-(-)-2-Amino-4-phosphonobutyric acid
SynonymsD-APB; D-AP4
CAS Registry Number78739-01-2
Molecular FormulaC₄H₁₀NO₅P
Molecular Weight183.10 g/mol
Chemical StructureD-AP4 Structure
IUPAC Name(2R)-2-Amino-4-phosphonobutanoic acid
Chiral ConfigurationD-enantiomer
Key Structural FeaturePhosphonobutanoic acid backbone

Historical Evolution of D-AP4 as a Broad-Spectrum Excitatory Amino Acid Antagonist

The development of D-AP4 emerged from late 1970s investigations into phosphonate glutamate analogs, pioneered by Watkins and colleagues seeking receptor subtype-selective pharmacological tools. Early studies with racemic mixtures (DL-AP4) revealed significant antagonism of glutamate-induced excitation in cat spinal cord preparations, establishing the phosphonobutanoic scaffold as a privileged structure for excitatory amino acid modulation [5]. Resolution into enantiomers in the 1980s uncovered dramatic stereodivergence: while L-AP4 emerged as a potent Group III mGluR agonist, D-AP4 exhibited distinct broad-spectrum antagonism with particular efficacy against NMDA receptors [1] [7].

Critical refinement occurred through the 1990s with studies demonstrating D-AP4's activity at quisqualate-sensitized hippocampal sites (AP6 receptors), where it paradoxically functions as an agonist despite its antagonistic profile elsewhere. Schulte et al. (1994) characterized this unique pharmacological behavior, revealing that D-AP4 could activate a specialized receptor population in CA1 pyramidal neurons following quisqualate priming, albeit with lower potency (approximately 10-fold) than its L-isomer counterpart [5]. This discovery cemented D-AP4's status as a pharmacologically pluripotent tool capable of both receptor blockade and targeted activation depending on neuroanatomical context and receptor microenvironment.

Contemporary applications leverage D-AP4 to discriminate receptor subtypes in functional assays. Its ability to inhibit AMPA receptor-stimulated cobalt influx in cerebellar granule cells (IC₅₀ ≥100 μM) provides a key experimental parameter for comparing relative receptor densities and subunit compositions across neuronal populations [1]. Modern neuroscience employs D-AP4 alongside newer subtype-selective agents to unravel the functional mosaic of glutamatergic signaling in health and disease states.

Table 2: Key Historical Developments in D-AP4 Characterization

TimeframeResearch MilestoneExperimental System
Late 1970sDiscovery of phosphono amino acid glutamate analogsSpinal cord preparations
1982Characterization of racemic AP4 antagonismCat spinal cord (Davies & Watkins)
Mid-1980sEnantiomeric resolution revealing D/L divergenceElectrophysiological assays
1988Identification of stereospecific NMDA blockadeIsolated spinal cord preparations
1994Discovery of quisqualate-sensitized agonist activityHippocampal CA1 neurons (Schulte et al.)
2000s-PresentMechanistic studies of dual modulationRecombinant receptor systems, brain slices

Theoretical Frameworks for D-AP4's Dual Role in Receptor Modulation

The paradoxical pharmacology of D-AP4—exhibiting both antagonist and agonist profiles—has stimulated several theoretical frameworks to explain its context-dependent actions. The Receptor Microenvironment Hypothesis proposes that post-translational modifications or auxiliary proteins create distinct binding pockets in different neuroanatomical regions. In hippocampal neurons, quisqualate exposure induces phosphorylation-dependent conformational changes that unmask a high-affinity D-AP4 binding site (AP6 site) not present in naive receptors [3] [5]. This model explains why D-AP4 serves as an agonist exclusively in sensitized hippocampal circuits but functions as an antagonist elsewhere.

Complementary Receptor Subunit Configuration Theory suggests that tissue-specific combinations of glutamate receptor subunits create distinct ligand-binding landscapes. D-AP4 may preferentially engage triheteromeric NMDA receptors (e.g., GluN1/GluN2A/GluN2B complexes) in cortical regions, producing channel blockade, while its interaction with hippocampal-specific assemblies generates agonist effects. This aligns with findings that D-AP4 inhibits AMPA receptor-mediated responses in cerebellar granule cells, which express GluA2-lacking, calcium-permeable AMPA receptors [1] [9].

The Metabotropic-Ionotropic Crosstalk Model integrates D-AP4's interactions across receptor classes. While primarily characterized at ionotropic receptors, D-AP4 exhibits weak partial agonist activity at certain Group III mGluRs, potentially initiating intracellular signaling that modulates ionotropic receptor sensitivity. This is supported by studies showing that mGluR activation can potentiate NMDA receptor currents—D-AP4 may therefore exert indirect modulatory effects beyond direct receptor binding [4] [10]. The compound's ability to inhibit AMPA-stimulated ⁵⁷Co²⁺ influx (IC₅₀ ≥100 μM) suggests additional voltage-dependent channel effects independent of classical competitive antagonism [1].

Table 3: Theoretical Frameworks Explaining D-AP4's Dual Activity

Theoretical FrameworkCore PremiseSupporting Evidence
Receptor Microenvironment HypothesisPost-translational modifications create distinct D-AP4 binding sitesQuisqualate sensitization required for hippocampal agonist effects [5]
Receptor Subunit Configuration TheoryTissue-specific receptor assemblies determine functional outcomesSelective inhibition of GluA2-lacking AMPARs in cerebellum [1]
Metabotropic-Ionotropic Crosstalk ModelWeak mGluR engagement indirectly modulates iGluR sensitivityGroup III mGluR activation modulates NMDA currents [10]
Conformational Selection ModelD-AP4 stabilizes distinct receptor states in different contextsDifferential effects on channel opening versus desensitization

Properties

CAS Number

78739-01-2

Product Name

D-AP4

IUPAC Name

(2R)-2-amino-4-phosphonobutanoic acid

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

InChI

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1

InChI Key

DDOQBQRIEWHWBT-GSVOUGTGSA-N

SMILES

C(CP(=O)(O)O)C(C(=O)O)N

Synonyms

D-(-)-2-Amino-4-phosphonobutyric acid

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N

Isomeric SMILES

C(CP(=O)(O)O)[C@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.